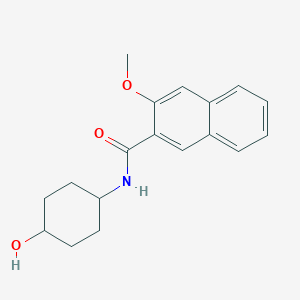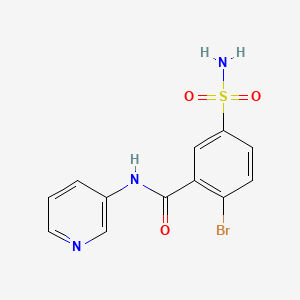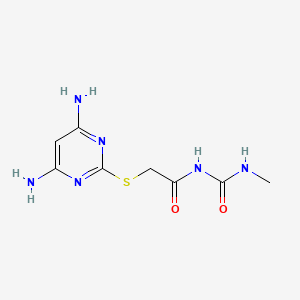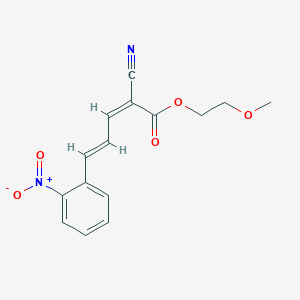
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DAPA is a derivative of the well-known drug, pyrimethamine, which is commonly used to treat malaria. In
Wirkmechanismus
The mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the disruption of DNA synthesis and cell growth. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of DHFR, leading to the disruption of DNA synthesis and cell growth. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a treatment for various diseases. However, there are also limitations to using this compound in lab experiments, including its low solubility in water and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, this compound could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
Synthesemethoden
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide can be synthesized through a multi-step process involving the reaction of pyrimethamine with various reagents. The first step involves the reaction of pyrimethamine with thionyl chloride to form 2,4-dichloro-5-(4,6-diaminopyrimidin-2-ylthio)pyrimidine. This intermediate is then reacted with ethyl isocyanate to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-ethylcarbamoyl)pyrimidine. Finally, the product is treated with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has shown potential in a variety of scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated as a potential treatment for various diseases, including malaria, tuberculosis, and HIV.
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2S/c1-2-12-8(17)15-7(16)4-18-9-13-5(10)3-6(11)14-9/h3H,2,4H2,1H3,(H4,10,11,13,14)(H2,12,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBPSZIHZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)



![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)




![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)